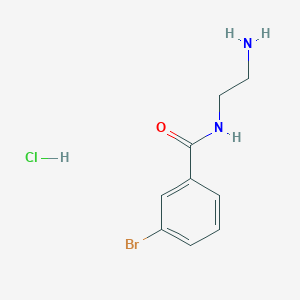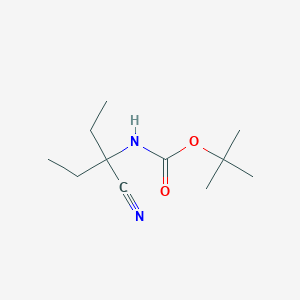
6-(Aminomethyl)-5-chloropyridin-2-amine
Overview
Description
Scientific Research Applications
Metal-Free Photoredox Catalysis
Redox-activated primary amine derivatives, including those similar to 6-(Aminomethyl)-5-chloropyridin-2-amine, have been applied in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach enables the functionalization of alkynes and alkenes under mild conditions, offering broad substrate scope and high chemoselectivity. The method is highlighted by its scalability and the ability to diversify complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Palladium-Catalyzed Amination
The palladium-catalyzed selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, primarily yields aminated products like 5-amino-2-chloropyridine with high yields and excellent chemoselectivity. This method exemplifies the utility of halopyridines in synthesizing structurally diverse amines (Ji, Li, & Bunnelle, 2003).
Direct Synthesis of Amides
Research demonstrates the direct acylation of primary amines by alcohols to produce amides and molecular hydrogen as the only products. This efficient synthesis avoids the use of stoichiometric coupling reagents or corrosive media, emphasizing the role of amines in sustainable chemical processes (Gunanathan, Ben‐David, & Milstein, 2007).
Nerve Agent Detection
Amines with specific structural motifs have been developed as chemosensors for the detection of nerve-agent mimics. The nucleophilicity of the pyridine-N atom, influenced by the donating ability of the amine group, affects the intramolecular charge-transfer character and the fluorescence-response modes, offering potential applications in chemical defense (Cai, Li, & Song, 2017).
Energetic Materials Synthesis
The condensation of chloro-dinitro-pyridin-amines with aminotetrazole yields energetic compounds with significant potential in materials science. These derivatives demonstrate notable detonation velocities and pressures, indicating their applicability in explosive materials (Ku, 2015).
properties
IUPAC Name |
6-(aminomethyl)-5-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWCAYSYSPTLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-5-chloropyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)

![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)



![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide hydrochloride](/img/structure/B1520392.png)

![N-[4-(2-chloropropanamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520394.png)


